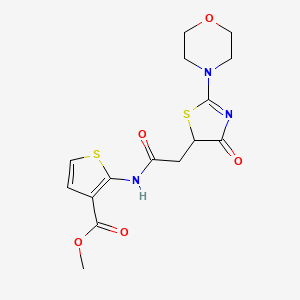
3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a methoxy-phenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid typically involves the reaction of 2-methoxyphenol with furan-2-carboxylic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Hydroxy-phenoxymethyl)-furan-2-carboxylic acid.
Reduction: Formation of 3-(2-Methoxy-phenoxymethyl)-furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy-phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxy-phenoxymethyl)-benzoic acid: Similar structure but with a benzoic acid core instead of a furan ring.
3-(2-Methoxy-phenoxymethyl)-piperidine: Contains a piperidine ring instead of a furan ring.
3-(2-Methoxy-phenoxymethyl)-phenol: Similar structure but with a phenol group instead of a carboxylic acid.
Uniqueness
3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid is unique due to its combination of a furan ring and a methoxy-phenoxymethyl group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. For example, the furan ring can participate in unique aromatic interactions, and the carboxylic acid group can engage in specific hydrogen bonding interactions .
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-10-4-2-3-5-11(10)18-8-9-6-7-17-12(9)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKXTRDXYRSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(OC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2743218.png)
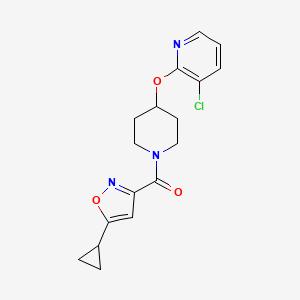
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)
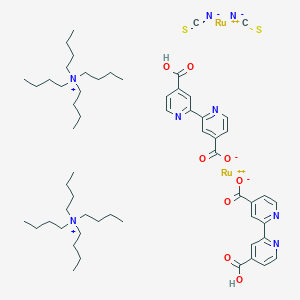
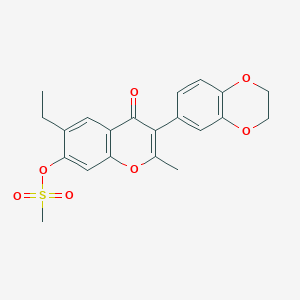
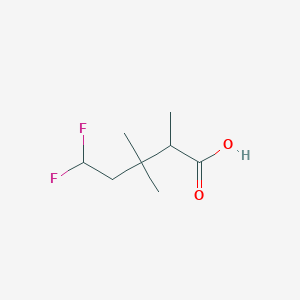
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2743229.png)
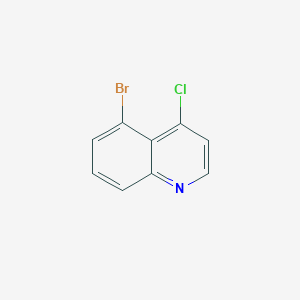
![1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2743237.png)

![4-bromo-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2743239.png)
